![molecular formula C16H18BrN3O B2360724 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one CAS No. 2415513-04-9](/img/structure/B2360724.png)
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one, also known as BRD-K62189176, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumorigenic processes.
Biochemical and Physiological Effects
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 has been found to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. It has also been shown to modulate the levels of certain cytokines and chemokines involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 is its potent anti-inflammatory and anti-tumor activities, which make it a promising therapeutic agent for the treatment of various diseases. However, its limitations include its low solubility and stability, which may affect its efficacy and bioavailability.
Future Directions
For the research on 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 include the identification of its exact mechanism of action, the optimization of its synthesis method to improve its solubility and stability, and the evaluation of its efficacy and safety in clinical trials. Additionally, it may be worthwhile to investigate the potential of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 is a chemical compound that has shown promising therapeutic potential for the treatment of various diseases. Its potent anti-inflammatory and anti-tumor activities make it a promising candidate for further research and development. However, its limitations, such as low solubility and stability, must be addressed to improve its efficacy and bioavailability. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 is synthesized through a multistep process that involves the reaction of 4-bromopyrazole with 3-(azetidin-1-yl)propan-1-amine, followed by the reaction of the intermediate product with phenylacetyl chloride. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one6 has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been found to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies.
properties
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-15-8-18-20(12-15)11-14-9-19(10-14)16(21)7-6-13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQNWUFALJKNAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)CN3C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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